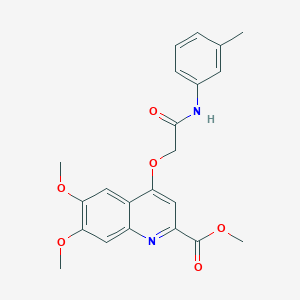

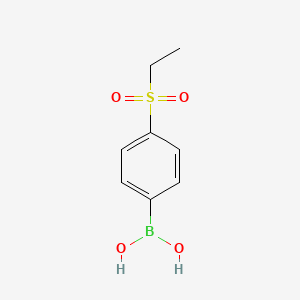

Methyl 6,7-dimethoxy-4-(2-oxo-2-(m-tolylamino)ethoxy)quinoline-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves complex reactions that allow for the introduction of various substituents to the quinoline core. For instance, the practical and large-scale synthesis of related quinoline derivatives has been demonstrated through the use of readily available starting materials like 1,6-dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester, leading to highly efficient production methods suitable for pharmaceutical applications (Bänziger et al., 2000). These methodologies could potentially be adapted for the synthesis of Methyl 6,7-dimethoxy-4-(2-oxo-2-(m-tolylamino)ethoxy)quinoline-2-carboxylate, highlighting the importance of lithiation reactions and esterification in quinoline synthesis.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for understanding their chemical behavior and potential applications. Structural analyses often utilize techniques such as X-ray diffraction, NMR, and theoretical calculations to elucidate the configuration of these molecules. For similar compounds, the study on their molecular structure and protonation trends has provided insights into the basicity and stability of the quinoline ring system, which are essential factors in their reactivity and interaction with other molecules (Dyablo et al., 2016).

Chemical Reactions and Properties

Quinoline derivatives undergo a variety of chemical reactions that can modify their structure and enhance their chemical properties. For example, the radical bromination of quinoline derivatives has been effectively conducted to introduce bromo substituents, significantly altering their chemical behavior (Li, 2015). These reactions are pivotal for creating derivatives with specific functionalities tailored for certain applications.

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are crucial for determining the compound's applicability in various solvent systems and its stability under different conditions. Studies on related compounds provide a basis for predicting the physical properties of Methyl 6,7-dimethoxy-4-(2-oxo-2-(m-tolylamino)ethoxy)quinoline-2-carboxylate, facilitating its use in synthesis and application development.

Chemical Properties Analysis

The chemical properties of quinoline derivatives, including reactivity, acid-base behavior, and electrophilicity, are key to their applications in synthetic chemistry and pharmaceuticals. For instance, the synthesis and properties of a fluorescent derivative of quinoline have been explored, indicating the potential of quinoline derivatives to serve as precursors for fluorogenic compounds (Gracheva et al., 1982). Such chemical properties are essential for designing reaction pathways and for the compound's incorporation into larger molecular frameworks.

Applications De Recherche Scientifique

Synthesis and Biological Activity

A compound closely related to Methyl 6,7-dimethoxy-4-(2-oxo-2-(m-tolylamino)ethoxy)quinoline-2-carboxylate has been synthesized and tested for its cytotoxic activity against various cancer cell lines. The synthesis process involved reacting 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with primary amines to produce 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids. These compounds showed potent cytotoxicity, with some having IC(50) values less than 10 nM against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines. A single dose was curative for certain derivatives in mouse models of subcutaneous colon 38 tumors, showcasing their potential as chemotherapeutic agents (Deady et al., 2003).

Antimicrobial and Antituberculosis Activity

New 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxide derivatives, similar in structure to the compound , were synthesized and evaluated for their antituberculosis activity. The presence of chloro, methyl, or methoxy groups in specific positions significantly affected the compounds' antimicrobial properties. Some derivatives showed good antitubercular activity, including against drug-resistant strains of M. tuberculosis H(37)Rv, highlighting their potential as leads for developing new antituberculosis drugs (Jaso et al., 2005).

Chemical Synthesis and Characterization

The synthesis of ethyl 5,8-dibromo-2-dibromomethyl-6,7-dimethoxyquinoline-3-carboxylate, a compound structurally related to Methyl 6,7-dimethoxy-4-(2-oxo-2-(m-tolylamino)ethoxy)quinoline-2-carboxylate, was achieved via a radical bromination reaction. This synthesis showcases the chemical versatility and potential for derivatization of quinoline-based compounds, which could be useful in various scientific research applications, especially in the synthesis of novel compounds with potential biological activities (Zhou et al., 2010).

Orientations Futures

Propriétés

IUPAC Name |

methyl 6,7-dimethoxy-4-[2-(3-methylanilino)-2-oxoethoxy]quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O6/c1-13-6-5-7-14(8-13)23-21(25)12-30-18-11-17(22(26)29-4)24-16-10-20(28-3)19(27-2)9-15(16)18/h5-11H,12H2,1-4H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXGPTVQPXUEHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6,7-dimethoxy-4-(2-oxo-2-(m-tolylamino)ethoxy)quinoline-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2495582.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-2-ylmethanone](/img/structure/B2495586.png)

![4-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2495587.png)

![N-(2,2-diethoxyethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2495589.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide](/img/structure/B2495595.png)

![N-[(1R)-1-cyano-2-methylpropyl]-3-{[(pyridin-2-yl)methyl]sulfanyl}propanamide](/img/structure/B2495596.png)

![N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2495602.png)

![7-Methoxy-5-(4-methoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2495604.png)

![2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide](/img/structure/B2495605.png)